4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid
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Overview
Description
KD-3010 is a potent and selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is an orally active compound primarily studied for its potential therapeutic effects on liver injury, metabolic disorders, and obesity . By activating PPARδ, KD-3010 regulates lipid catabolism and energy utilization in peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KD-3010 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of KD-3010 follows standard protocols for the synthesis of pharmaceutical compounds. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
KD-3010 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KD-3010 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of KD-3010 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
KD-3010 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of PPARδ and its effects on lipid metabolism.
Biology: Investigated for its role in regulating energy homeostasis and cellular differentiation.
Medicine: Explored for its potential therapeutic effects on metabolic disorders, liver injury, and obesity.
Industry: Utilized in the development of new drugs targeting PPARδ for various diseases.
Mechanism of Action
KD-3010 exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid catabolism and energy utilization in peripheral tissues. This activation leads to a reduction in central adiposity, improvement in atherogenic lipid profiles, and increased glucose utilization and insulin sensitivity . The molecular targets and pathways involved include the regulation of genes associated with lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
GW501516: Another PPARδ agonist with similar effects on lipid metabolism and energy utilization.
Fenofibrate: A PPARα agonist used to treat dyslipidemia.
Gemfibrozil: A PPARα agonist with hypolipidemic effects.
Uniqueness of KD-3010
KD-3010 is unique due to its high selectivity for PPARδ over other PPAR isoforms (PPARα and PPARγ). This selectivity allows for targeted activation of PPARδ, leading to specific therapeutic effects on lipid metabolism and energy utilization without the side effects associated with activation of other PPAR isoforms .
Properties
Molecular Formula |
C30H33F3N2O8S2 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10) |
InChI Key |
SUTQDFLDQUPTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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